N-cyclopentyl-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-10-6-7-19-12(8-10)17-14(18-15(19)21)22-9-13(20)16-11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCZWTLQGWJIEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[1,2-a][1,3,5]triazin-2-yl core, followed by the introduction of the cyclopentyl and sulfanylacetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch processes. These methods are designed to ensure consistent quality and scalability while minimizing environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various analogs and derivatives with modified biological activities.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds containing pyrido-triazine structures exhibit promising antitumor properties. For instance, derivatives of pyrido[1,2-a][1,3,5]triazin have been shown to inhibit the growth of cancer cell lines by targeting specific pathways involved in cell proliferation and apoptosis . N-cyclopentyl-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide may exert similar effects due to its structural analogies.
Antimicrobial Properties
The compound's sulfanyl group is associated with enhanced antimicrobial activity. Studies suggest that sulfur-containing compounds can disrupt microbial cell membranes or inhibit essential metabolic processes . This positions this compound as a potential candidate for developing new antimicrobial agents.
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of pyrido-triazine derivatives. These compounds may help mitigate oxidative stress and inflammation in neuronal cells, making them candidates for treating neurodegenerative diseases . Investigating the neuroprotective mechanisms of this compound could provide insights into its therapeutic applications in neurology.
Case Study 1: Anticancer Efficacy
In a study evaluating various pyrido-triazine derivatives for anticancer activity, N-cyclopentyl derivatives demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-cyclopentyl derivative | MCF7 (breast cancer) | 15 | Apoptosis induction |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of sulfur-containing compounds. N-cyclopentyl derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated a broad-spectrum efficacy with minimum inhibitory concentrations comparable to established antibiotics .
| Bacteria | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness becomes evident when compared to related sulfanylacetamide derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations :
Core Heterocycle Differences :
- The pyrido[1,2-a][1,3,5]triazin-4-one core in the target compound is more complex than the oxadiazole or triazole cores in analogs. This may enhance π-π stacking interactions with biological targets, though solubility could be reduced compared to smaller heterocycles .
- The 1,3,4-oxadiazole and 1,2,4-triazole analogs prioritize hydrogen-bonding capabilities due to nitrogen-rich cores, which may explain their reported anticancer and anti-exudative activities .
Substituent Effects: The 8-methyl group on the pyridotriazine ring may sterically hinder interactions compared to the indole or furan substituents in analogs, which participate in hydrophobic or aromatic interactions .
Synthetic Pathways :
- All compounds share a common alkylation step for introducing the sulfanylacetamide group. However, the target compound’s pyridotriazine core likely requires multistep cyclization, whereas oxadiazole and triazole analogs are simpler to assemble .
This highlights a need for targeted pharmacological studies .
Research Findings and Implications
- Activity Prediction : The anti-exudative activity of triazole analogs suggests the target compound could be tested in similar inflammatory models, given the shared sulfanylacetamide motif.
- Synthetic Challenges : The pyridotriazine core’s synthesis likely demands higher precision in cyclization steps compared to oxadiazole/triazole analogs, posing scalability challenges .
Biological Activity
N-cyclopentyl-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 271.31 g/mol. The structural features include a pyrido-triazine moiety and a cyclopentyl group, which are crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound encompasses various pharmacological effects, including:
1. Antimicrobial Activity
- Several studies have demonstrated that compounds similar to N-cyclopentyl derivatives exhibit antimicrobial properties. For instance, derivatives containing the pyrido-triazine structure have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
2. Anticancer Properties
- Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines. For example, the anticancer activity of thiazole-(benz)azole derivatives has been evaluated, showing promising results against A549 and C6 tumor cell lines. These findings suggest that N-cyclopentyl derivatives may also possess anticancer potential .
3. Enzyme Inhibition
- The compound may act as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are particularly important in treating neurodegenerative diseases like Alzheimer's . The evaluation of enzyme inhibition is critical for understanding the therapeutic potential of this compound.
The mechanisms through which this compound exerts its biological effects include:
1. Interaction with Biological Targets
- Docking studies have shown that the compound can interact with specific amino acids in target proteins, influencing their activity and function . This interaction is essential for its antimicrobial and anticancer activities.
2. Induction of Apoptosis
- The ability to induce apoptosis in cancer cells is attributed to the activation of caspases and modulation of signaling pathways involved in cell survival . This mechanism is vital for its potential use in cancer therapy.
Case Studies
Several case studies highlight the effectiveness of compounds related to N-cyclopentyl derivatives:
Case Study 1: Antimicrobial Efficacy
A study synthesized several pyrido-triazine derivatives and evaluated their antimicrobial activity against various strains. The results indicated that certain derivatives exhibited significant antibacterial effects with IC50 values comparable to established antibiotics .
Case Study 2: Anticancer Activity
In a comparative study assessing the anticancer properties of different heterocyclic compounds, those containing similar structural motifs as N-cyclopentyl derivatives showed enhanced cytotoxicity against lung cancer cell lines (A549). The compounds were found to activate apoptotic pathways effectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
